REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][Si:4]([CH2:5][CH2:6][C:7](=[S:8])[NH2:9])([O:10][CH2:11][CH3:12])[O:13][CH2:14][CH3:15].[CH3:24][CH2:25][OH:26].[Re:16](=[S:17])(=[S:18])(=[S:19])(=[S:20])(=[S:21])(=[S:22])=[S:23]>>[CH2:1]([CH3:2])[O:3][Si:4]([CH2:5][CH2:6][CH2:7][SH:8])([O:10][CH2:11][CH3:12])[O:13][CH2:14][CH3:15]
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Name
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CCO[Si](CCC(N)=S)(OCC)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO[Si](CCC(N)=S)(OCC)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=[Re](=S)(=S)(=S)(=S)(=S)=S
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Name
|
|
Type
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product
|
Smiles
|
CCO[Si](CCCS)(OCC)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |